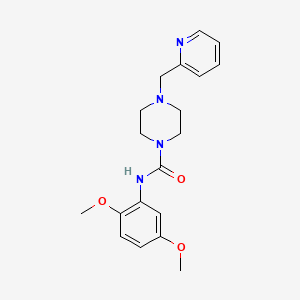
3-fluoro-N-(1-phenylpropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-(1-phenylpropyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and diuretic properties. This particular compound features a fluorine atom attached to the benzene ring, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1-phenylpropyl)benzene-1-sulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to aniline.
Sulfonation: Aniline is sulfonated using chlorosulfonic acid to produce benzenesulfonamide.
Fluorination: The benzenesulfonamide is then fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(1-phenylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Fluorination: N-fluorobenzenesulfonimide is commonly used for the fluorination step.
Alkylation: Alkyl halides like 1-phenylpropyl bromide are used for the alkylation step under basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are used in coupling reactions like Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-Fluoro-N-(1-phenylpropyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Due to its sulfonamide group, it is studied for potential antibacterial and antifungal properties.
Chemical Biology: The compound is used as a probe to study biological pathways involving sulfonamides.
Material Science: Its unique chemical structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1-phenylpropyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
N-fluorobenzenesulfonimide: Used as a fluorinating agent.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Another sulfonamide derivative with similar properties.
Uniqueness
3-Fluoro-N-(1-phenylpropyl)benzene-1-sulfonamide is unique due to its specific combination of a fluorine atom and a 1-phenylpropyl group attached to the sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H16FNO2S |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-fluoro-N-(1-phenylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16FNO2S/c1-2-15(12-7-4-3-5-8-12)17-20(18,19)14-10-6-9-13(16)11-14/h3-11,15,17H,2H2,1H3 |
InChI Key |
WAXTXNQZIVDIRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10966578.png)
![(2E)-1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B10966579.png)

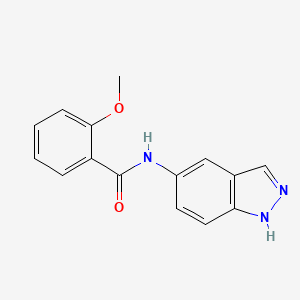
![N-(4-methoxybenzyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10966586.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B10966589.png)
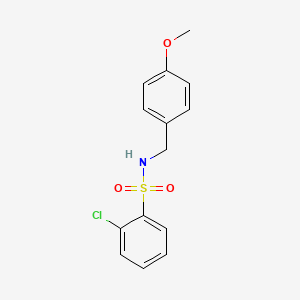
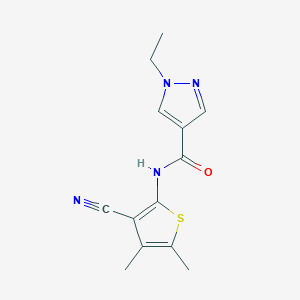
![ethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10966611.png)
![2,5-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B10966615.png)
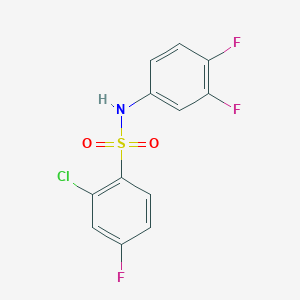
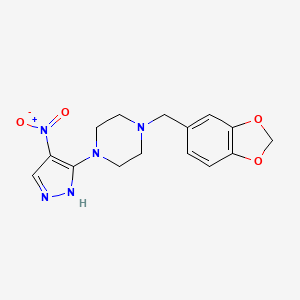
![7-[({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10966629.png)
